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Application Notes and Protocols for c-Met Inhibitor Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3] Small molecule inhibitors targeting the c-Met kinase domain have shown promise in preclinical and clinical settings. This document provides detailed application notes and protocols for conducting animal studies with c-Met inhibitors, with a focus on establishing effective dosage and experimental design.

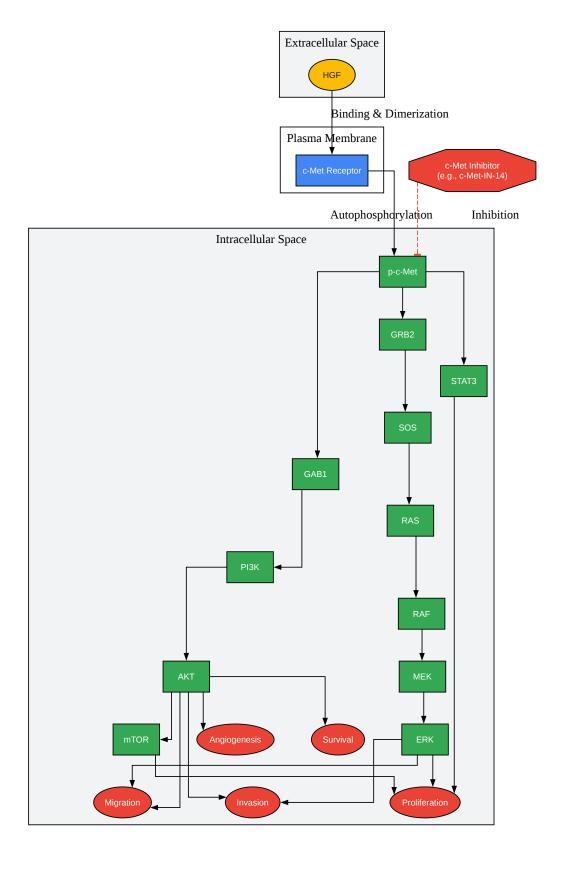
While specific dosage information for "**c-Met-IN-14**" is not publicly available, this guide synthesizes data from preclinical studies of other potent and selective c-Met inhibitors to provide a framework for determining appropriate dosage ranges and experimental protocols. Researchers should note that the optimal dosage for any new compound, including **c-Met-IN-14**, must be determined empirically through dose-response studies.

c-Met Signaling Pathway

The c-Met signaling cascade is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT,



RAS/MAPK, and STAT pathways, which collectively drive various cellular processes involved in tumorigenesis and metastasis.





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Caption: The HGF/c-Met signaling pathway and points of inhibition.

Dosage Information from Preclinical Animal Studies of c-Met Inhibitors

The following table summarizes the dosages of various c-Met inhibitors used in preclinical mouse xenograft models. This information can serve as a guide for designing initial dose-finding experiments for novel c-Met inhibitors like **c-Met-IN-14**.



c-Met Inhibitor	Animal Model	Tumor Type	Dosage	Administr ation Route	Frequenc y	Referenc e
SGX-523	Nude mice	Gastric Carcinoma (GTL-16)	≥10 mg/kg	Oral (p.o.)	Twice daily	[4]
SGX-523	Nude mice	Glioblasto ma (U87MG)	30 mg/kg	Oral (p.o.)	Twice daily	[4]
SGX-523	Nude mice	Lung Cancer (H441)	30 mg/kg	Oral (p.o.)	Twice daily	[4]
SCC244 (Glumetinib	Mice	Gastric Carcinoma (MKN-45, SNU-5)	2.5, 5, 10 mg/kg	Not specified	Not specified	[5]
Unnamed Inhibitor	Mice	Gastric Cancer (GTL-16)	100 mg/kg	Oral (p.o.)	Twice daily	[6]
BMS- 777607	NSG mice	Prostate Cancer (DU145)	Not specified	Not specified	Daily for 5 days	[7]
CE-355621	Nude mice	Glioblasto ma (U87 MG)	Not specified	Intraperiton eal (i.p.)	Not specified	[8]
BAY 853474	Mice	Gastric Cancer (Hs746T)	Various doses	Oral (p.o.)	Not specified	[9]

Experimental Protocols In Vivo Efficacy Study in a Xenograft Mouse Model

Methodological & Application





This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a c-Met inhibitor in a subcutaneous xenograft mouse model.

- 1. Animal Model and Cell Line Selection:
- Animal Strain: Immunocompromised mice (e.g., Nude, SCID, or NSG) are commonly used for xenograft studies.
- Cell Line: Select a cancer cell line with documented c-Met pathway activation (e.g., through gene amplification, mutation, or HGF autocrine/paracrine loop). Examples include GTL-16 (gastric), MKN-45 (gastric), SNU-5 (gastric), EBC-1 (lung), and U87 MG (glioblastoma).[4][5]
 [8]

2. Tumor Implantation:

- Culture the selected cancer cells to ~80% confluency.
- Harvest and resuspend the cells in a suitable medium (e.g., serum-free DMEM or RPMI) at a concentration of 5-20 x 10⁶ cells/mL.
- Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice for tumor formation.
- 3. Dosing and Treatment Schedule:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Vehicle Control Group: Administer the vehicle solution used to formulate the c-Met inhibitor.
- Treatment Groups: Based on the data from other c-Met inhibitors, a starting dose range of 10-100 mg/kg, administered orally once or twice daily, can be considered for initial studies.
- Formulation: A common formulation for oral gavage is a suspension in 0.5% methylcellulose with 0.2% Tween 80.[4]
- Administer the treatment for a predefined period, typically 14-21 days.



- 4. Monitoring and Endpoints:
- Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue to assess the inhibition of c-Met signaling. This can be done by Western blot analysis for phosphorylated c-Met (p-c-Met) and downstream effectors like p-AKT and p-ERK.
- Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor regression may also be observed.



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Caption: A typical experimental workflow for an in vivo efficacy study.

Pharmacodynamic Study Protocol

This protocol is designed to determine the extent and duration of target engagement in vivo.

- 1. Animal and Tumor Model:
- Use the same animal and tumor model as in the efficacy study.
- 2. Dosing:
- Administer a single dose of the c-Met inhibitor at a concentration known to be effective.



3. Sample Collection:

- At various time points after dosing (e.g., 2, 4, 8, 24, and 48 hours), euthanize a subset of mice (n=3-4 per time point).
- Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.

4. Analysis:

- Perform Western blot analysis on the tumor lysates to quantify the levels of total c-Met, p-c-Met, total AKT, p-AKT, total ERK, and p-ERK.
- The results will indicate the time course of c-Met inhibition and its effect on downstream signaling pathways.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with novel c-Met inhibitors. While specific dosage and formulation for **c-Met-IN-14** are not available, the data from analogous compounds provide a solid foundation for empirical determination of the optimal experimental parameters. Careful experimental design, including appropriate model selection and robust pharmacodynamic analysis, is crucial for the successful preclinical evaluation of c-Met targeted therapies.

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